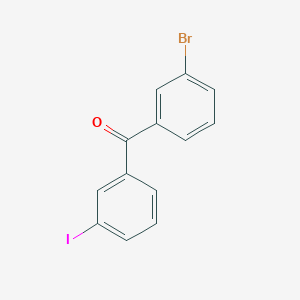

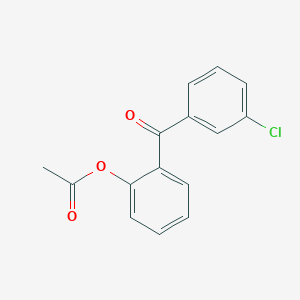

3-乙酰氧基-2',5'-二甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Acetoxy-2',5'-dimethylbenzophenone is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Acetoxy-2',5'-dimethylbenzophenone, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of similar acetoxy benzophenone derivatives.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions and transacylation processes. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate leads to the formation of 2'-acetoxy-2-hydroxy-5-methoxybenzophenone in good yield . This suggests that similar photochemical methods could be applied to synthesize 3-Acetoxy-2',5'-dimethylbenzophenone by starting with an appropriately substituted phenyl salicylate or o-acetoxybenzoate.

Molecular Structure Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) methods are commonly used to confirm the structure of synthesized compounds. For example, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed to have a trans extended side acid side chain conformation . This indicates that similar structural analysis techniques could be employed to determine the molecular structure of 3-Acetoxy-2',5'-dimethylbenzophenone, ensuring the correct identification of its molecular conformation.

Chemical Reactions Analysis

The chemical reactions of acetoxy benzophenone derivatives can involve isomerization and cyclization. The compound 2'-acetoxy-2-hydroxy-5-methoxybenzophenone is not stable on silica gel and isomerizes to another acetoxy hydroxy methoxybenzophenone . Additionally, azomethines and their structural analogs exhibit tautomerism and can undergo reversible E/Z isomerization upon irradiation . These findings suggest that 3-Acetoxy-2',5'-dimethylbenzophenone may also participate in similar isomerization reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy benzophenone derivatives can be inferred from their structural analogs. For instance, the presence of acetoxy groups can influence the solubility and reactivity of the compound. The NMR spectral values provide information about the electronic environment of the protons and carbons in the molecule, which is crucial for understanding the compound's behavior in solution . These properties are essential for predicting the behavior of 3-Acetoxy-2',5'-dimethylbenzophenone in various environments and for its potential applications in chemical synthesis.

科学研究应用

光化学和有机合成

Plíštil 等人 (2006) 进行的一项研究探索了 2-烷氧甲基-5-甲基苯甲酰氯和苯甲酸酯的光化学,通过在干燥的非亲核溶剂中辐照,产生了 3-烷氧基-6-甲基茚满-1-酮。这一过程展示了类似化合物在合成有机化学中的潜在用途,突出了这些光反应的显着选择性 (Plíštil, L., Šolomek, T., Wirz, J., Heger, D., & Klán, P., 2006)。

催化和材料合成

G. Yadav、Navinchandra S. Asthana 和 V. S. Kamble (2003) 研究了负载在粘土上的催化剂对对二甲苯进行弗里德尔-克拉夫茨苯甲酰化的作用,揭示了 2,5-二甲基二苯甲酮在塑料、化妆品和薄膜中作为紫外线稳定剂的作用。这项研究展示了负载在 K-10 粘土上的铯取代十二钨磷酸作为催化剂的效率,该催化剂可以不用化学处理就重复使用,从而消除了废液处理问题 (Yadav, G., Asthana, N. S., & Kamble, V. S., 2003)。

非线性光学性质

Naseema 等人 (2010) 对包括与 3-乙酰氧基-2',5'-二甲基二苯甲酮相关的化合物在内的腙的合成、表征和非线性光学参数的研究表明,它们在光学器件应用中具有潜力,例如光限制器和光开关。这表明在开发具有显著光学性质的新材料中使用此类化合物是一个有前景的途径 (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010)。

环境和健康应用

Watanabe 等人 (2015) 对大鼠和人肝微粒体代谢紫外线过滤剂二苯甲酮-3 的研究阐明了相关化合物的环境和健康方面。它检查了代谢途径和对内分泌干扰活动的影响,提供了对这类化合物的安全性和生物影响的关键见解 (Watanabe, Y., Kojima, H., Takeuchi, S., Uramaru, N., Sanoh, S., Sugihara, K., Kitamura, S., & Ohta, S., 2015)。

属性

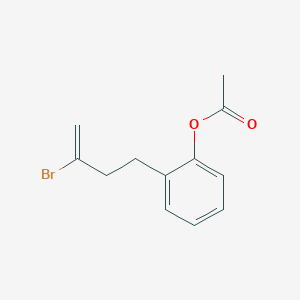

IUPAC Name |

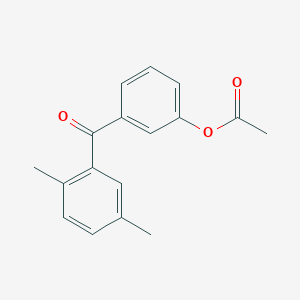

[3-(2,5-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-12(2)16(9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCNSUPKPLGESS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641679 |

Source

|

| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',5'-dimethylbenzophenone | |

CAS RN |

890099-11-3 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)